Cas no 2169367-08-0 (3-Bromo-4-(trifluoromethoxy)phenylacetic acid)

3-Bromo-4-(trifluoromethoxy)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-(trifluoromethoxy)phenylacetic acid
-
- Inchi: 1S/C9H6BrF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
- InChI Key: QGWSDXJEDWQOSF-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=CC=C(OC(F)(F)F)C(Br)=C1
3-Bromo-4-(trifluoromethoxy)phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC303526-1g |
3-Bromo-4-(trifluoromethoxy)phenylacetic acid |
2169367-08-0 | 1g |
£288.00 | 2025-02-21 | ||
Apollo Scientific | PC303526-5g |
3-Bromo-4-(trifluoromethoxy)phenylacetic acid |
2169367-08-0 | 5g |
£672.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589753-1g |
2-(3-Bromo-4-(trifluoromethoxy)phenyl)acetic acid |
2169367-08-0 | 98% | 1g |
¥87241 | 2023-03-11 |
3-Bromo-4-(trifluoromethoxy)phenylacetic acid Related Literature
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
3. Back matter
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 3-Bromo-4-(trifluoromethoxy)phenylacetic acid
3-Bromo-4-(trifluoromethoxy)phenylacetic Acid: A Comprehensive Overview
3-Bromo-4-(trifluoromethoxy)phenylacetic acid, also known by its CAS number 2169367-08-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a trifluoromethoxy group at the 4-position on the phenyl ring, with an acetic acid moiety attached to the phenyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
The synthesis of 3-bromo-4-(trifluoromethoxy)phenylacetic acid typically involves multi-step organic reactions, often starting from substituted benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethoxy group onto the aromatic ring, followed by bromination and acetylation steps.
The properties of 3-bromo-4-(trifluoromethoxy)phenylacetic acid are heavily influenced by its functional groups. The trifluoromethoxy group is known for its electron-withdrawing effects, which can enhance the stability of the molecule and influence its reactivity in various chemical transformations. Similarly, the bromine atom at the 3-position contributes to the molecule's polarizability and can serve as a site for further functionalization.
In terms of applications, 3-bromo-4-(trifluoromethoxy)phenylacetic acid has shown promise in drug design due to its potential to modulate biological targets such as kinases and ion channels. Recent studies have highlighted its ability to inhibit certain enzymes involved in cancer progression, making it a candidate for further exploration in oncology research. Additionally, this compound has been investigated for its role in modifying polymer surfaces, enhancing their biocompatibility for medical devices.
The environmental impact of 3-bromo-4-(trifluoromethoxy)phenylacetic acid is another area of growing interest. Researchers are examining its biodegradation pathways and potential toxicity to aquatic organisms. Preliminary findings suggest that while the compound is relatively stable under standard conditions, it can undergo metabolic transformations under specific environmental conditions.
In conclusion, 3-bromo-4-(trifluoromethoxy)phenylacetic acid, with its CAS number 2169367-08-0, represents a valuable molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a subject of ongoing research, particularly in drug discovery and materials science. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry.
2169367-08-0 (3-Bromo-4-(trifluoromethoxy)phenylacetic acid) Related Products
- 2138303-22-5(7-fluorobenzo[b]thiophen-3(2H)-one 1,1-dioxide)
- 426825-68-5(Imidazo[1,2-a]pyridine, 6-(2-furanyl)-)
- 70-53-1(lysine hydrochloride)
- 1326845-69-5(({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine)
- 2098037-53-5(methyl 6-cyclopropylpyrimidine-4-carboxylate)
- 1803889-91-9(5-Cyano-2-mercaptophenylhydrazine)
- 2034521-65-6(2-(morpholin-4-yl)ethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate)
- 2228369-74-0(methyl 2-hydroxy-2-1-(2-methylpyridin-3-yl)cyclopropylacetate)
- 74333-44-1(Aminoethylphosphinic acid)
- 1806755-09-8(2-Methoxy-6-methyl-5-(trifluoromethoxy)pyridine-3-acetic acid)




